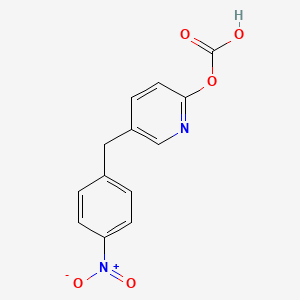![molecular formula C20H16O B11848635 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran CAS No. 62096-43-9](/img/structure/B11848635.png)
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound features a phenyl group and two methyl groups attached to the indeno[2,1-B]pyran structure, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multicomponent reaction can be employed, involving the condensation of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, and active methylene compounds such as benzoylacetonitrile . The reaction is facilitated by a catalyst and proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting devices and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The presence of the phenyl and methyl groups can enhance its binding affinity to target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran can be compared with other pyran derivatives:
4-Pyrone: Another isomer with similar reactivity but different structural features.
Benzo[h]pyrano[2,3-b]quinoline: A more complex derivative with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62096-43-9 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2,4-dimethyl-3-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-19(15-8-4-3-5-9-15)14(2)21-18-12-16-10-6-7-11-17(16)20(13)18/h3-12H,1-2H3 |
InChI-Schlüssel |
NYMWTEDZSWATPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)
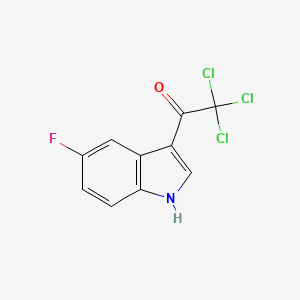

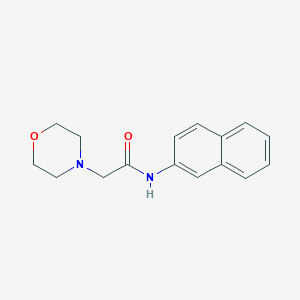
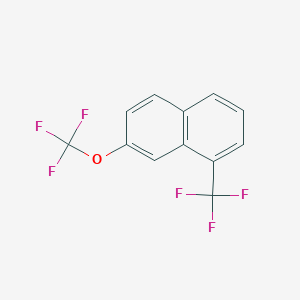
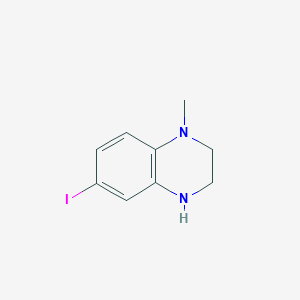

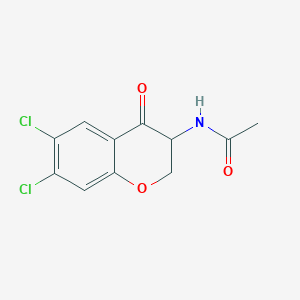
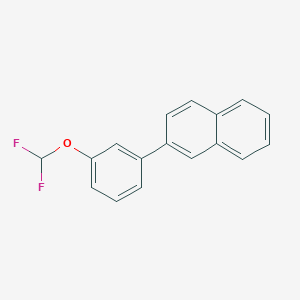
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
